molecular formula C8H7F4NO B1350336 2-Fluoro-5-(trifluoromethoxy)benzylamine CAS No. 886498-13-1

2-Fluoro-5-(trifluoromethoxy)benzylamine

Cat. No.: B1350336
CAS No.: 886498-13-1
M. Wt: 209.14 g/mol
InChI Key: MBNLPGBRZXRZOM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzylamine structure .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethoxy)benzylamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNLPGBRZXRZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395768
Record name 2-Fluoro-5-(trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-13-1
Record name 2-Fluoro-5-(trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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